Licoisoflavone A is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza Glabra (part of).
Licoisoflavone A
CAS No.: 66056-19-7
Cat. No.: VC21339823
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66056-19-7 |
---|---|
Molecular Formula | C20H18O6 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
Standard InChI | InChI=1S/C20H18O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 |
Standard InChI Key | KCUZCRLRQVRBBV-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC1=C(C=CC(=C1O)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C |
Chemical Structure and Properties
Licoisoflavone A belongs to the 7-hydroxyisoflavone class of compounds, featuring a characteristic isoflavone skeleton with multiple hydroxyl groups. Its chemical structure is distinguished by the following features:
-
Molecular formula: C20H18O6
-
Molecular weight: 354.4 g/mol
-
IUPAC name: 3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one
-
Chemical description: 7-hydroxyisoflavone substituted by additional hydroxy groups at positions 5, 2' and 4' and a prenyl group at position 3'
The compound features multiple hydroxyl groups that contribute to its antioxidant capabilities and a prenyl side chain that enhances its lipophilicity and biological activity. This unique structural configuration provides Licoisoflavone A with distinctive binding properties that enable interactions with various biological targets, particularly enzyme systems involved in cellular regulation .
Physical and Chemical Characteristics
Licoisoflavone A exhibits several important physical and chemical properties that influence its biological activity:
-
The presence of multiple hydroxyl groups contributes to its antioxidant properties
-
The prenyl group (3-methylbut-2-enyl) at position 3' enhances its lipophilicity
-
The chromen-4-one structure provides a rigid framework for molecular recognition
-
The compound demonstrates moderate water solubility but improved solubility in organic solvents
Natural Sources and Distribution
Licoisoflavone A has been primarily isolated from plants belonging to the Fabaceae family, with particular abundance in Glycyrrhiza species (licorice). The compound has been reported in:
These plants have long histories of use in traditional medicine systems across various cultures, particularly in Asian medical traditions. Licoisoflavone A is considered one of the bioactive components contributing to the therapeutic properties of these medicinal plants. The compound is typically found in the roots and rhizomes, which are the plant parts traditionally harvested for medicinal use .
Biological Activities
Anticancer Properties
Recent research has revealed significant anticancer activities of Licoisoflavone A, particularly against colorectal cancer (CRC). A comprehensive study demonstrated that Licoisoflavone A (LA) inhibits colorectal cancer cell proliferation through specific molecular mechanisms .
The anticancer effects of Licoisoflavone A against colorectal cancer include:
-
Significant inhibition of cell proliferation in HCT116 and SW480 human CRC cells
-
Induction of G1/S phase cell cycle arrest
-
Direct interaction with Cyclin-dependent kinase 2 (CDK2)
-
Inhibition of CDK2/cyclin E1 complex formation
-
Suppression of CDK2 kinase activity through upregulation of p27
-
Inhibition of Rb phosphorylation
-
Demonstrated efficacy in both CRC organoids and subcutaneous xenograft tumor models
Table 1: Anticancer Mechanisms of Licoisoflavone A in Colorectal Cancer
Target/Pathway | Mechanism of Action | Cellular Effect | Experimental Model |
---|---|---|---|
CDK2 | Direct binding and inhibition | G1/S phase arrest | HCT116, SW480 cells |
CDK2/Cyclin E1 complex | Inhibition of complex formation | Cell cycle disruption | HCT116, SW480 cells |
p27 | Upregulation | CDK2 inhibition | HCT116, SW480 cells |
Rb phosphorylation | Inhibition | G1 phase arrest | HCT116, SW480 cells |
Tumor growth | Proliferation inhibition | Reduced tumor size | Xenograft model, CRC organoids |
Notably, Licoisoflavone A demonstrated these anticancer effects without evident toxic side effects in the experimental models, suggesting a potentially favorable therapeutic index .
Antioxidant Properties
Licoisoflavone A has also been reported to possess significant antioxidant properties, including lipid peroxidation inhibition. These activities are likely attributable to the presence of multiple hydroxyl groups in its chemical structure that can scavenge free radicals and reactive oxygen species.
The antioxidant mechanisms of Licoisoflavone A may include:
-
Direct scavenging of reactive oxygen species
-
Inhibition of lipid peroxidation
-
Potential modulation of cellular antioxidant defense systems
While the search results provide limited detailed information on the antioxidant mechanisms, the presence of multiple hydroxyl groups in the structure of Licoisoflavone A is consistent with known structural features that confer antioxidant properties to flavonoid compounds.
Pharmacological Mechanisms
CDK2 Inhibition Pathway
The most well-characterized molecular mechanism of Licoisoflavone A is its ability to inhibit Cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. CDK2 has been identified as a potential therapeutic target in colorectal cancer research, making Licoisoflavone A's inhibitory action particularly significant .
The CDK2 inhibition by Licoisoflavone A occurs through multiple mechanisms:
-
Direct interaction with the CDK2 protein, as demonstrated through molecular docking studies
-
Inhibition of the formation of the CDK2/cyclin E1 complex, which is essential for CDK2 activation
-
Upregulation of p27, an endogenous CDK inhibitor that suppresses CDK2 kinase activity
-
Subsequent inhibition of retinoblastoma protein (Rb) phosphorylation, a key step in cell cycle progression
This multi-faceted approach to CDK2 inhibition may provide advantages over single-mechanism inhibitors, potentially reducing the likelihood of resistance development in cancer cells.
Cell Cycle Regulation
The inhibition of CDK2 by Licoisoflavone A leads to significant disruption of cell cycle progression, particularly at the G1/S phase transition. Cell cycle dysregulation is a hallmark of cancer cells, making this activity particularly relevant for anticancer applications .
The cell cycle regulatory effects of Licoisoflavone A include:
-
Induction of G1/S phase arrest in HCT116 and SW480 human colorectal cancer cells
-
Prevention of Rb phosphorylation, which is necessary for the G1 to S phase transition
-
Potential downstream effects on E2F transcription factors that regulate S-phase gene expression
These cell cycle effects were demonstrated through flow cytometry analysis and Western blot investigations of cell cycle regulatory proteins in the experimental cancer cell lines.
Future Research Directions
Several promising areas for future research on Licoisoflavone A include:
-
Comprehensive pharmacokinetic and bioavailability studies
-
Investigation of potential synergistic effects with established chemotherapeutic agents
-
Exploration of activities against other cancer types beyond colorectal cancer
-
Development of synthetic derivatives with enhanced potency or bioavailability
-
Clinical studies to evaluate safety and efficacy in humans
Additionally, further research into the broader biological activities of Licoisoflavone A beyond cancer treatment could reveal other potential therapeutic applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume